3,4-Dihydroxybenzaldehyde

Vue d'ensemble

Description

Baicalein monohydrate (C₁₅H₁₂O₆, molecular weight 288.25 g/mol) is the hydrated form of baicalein (C₁₅H₁₀O₅), a trihydroxyflavone derived from Scutellaria baicalensis. It is characterized by three hydroxyl groups at positions 5, 6, and 7 on the flavone backbone and exists as a yellow crystalline solid with a melting point above 210°C (dec.) . The monohydrate form exhibits enhanced solubility in polar solvents such as methanol, ethanol, and acetone compared to its anhydrous counterpart, likely due to hydrogen bonding with water molecules .

Baicalein monohydrate demonstrates broad pharmacological activities, including:

- Antiviral activity: Inhibition of H5N1 influenza A virus replication via modulation of reactive oxygen species (ROS) .

- Anti-biofilm effects: Synergistic eradication of Staphylococcus aureus biofilms when combined with rifampicin .

- Enzyme inhibition: Moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.404 ± 0.04 mmol/L) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le protocatéchualdéhyde peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du dichlorure de pipéronyle avec du chlore moléculaire en présence de trichlorure de phosphore, de pentachlorure de phosphore ou de chlorure de sulfuryle pour préparer du dichloropipéronylène dichlorure, qui est ensuite hydrolysé . Une autre méthode implique la chloration du pipéronal (héliotropine) suivie de l'hydrolyse du produit chloré .

Méthodes de production industrielle : Dans les milieux industriels, le protocatéchualdéhyde est souvent extrait des racines de Salvia miltiorrhiza. Les racines sont récoltées, nettoyées et séchées avant que le composé ne soit extrait à l'aide de solvants tels que l'éthanol, l'acétone ou l'acétate d'éthyle .

Analyse Des Réactions Chimiques

Types de réactions : Le protocatéchualdéhyde subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l'acide protocatéchique.

Réduction : Il peut être réduit pour former de l'alcool 3,4-dihydroxybenzyle.

Substitution : Il peut subir des réactions de substitution électrophile en raison de la présence de groupes hydroxyle sur le cycle benzénique.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Des réactifs tels que le brome ou le chlore peuvent être utilisés pour les réactions d'halogénation.

Principaux produits formés :

Oxydation : Acide protocatéchique.

Réduction : Alcool 3,4-dihydroxybenzyle.

Substitution : Dérivés halogénés du protocatéchualdéhyde.

4. Applications de la Recherche Scientifique

Le protocatéchualdéhyde a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de la vanilline et d'autres composés aromatiques.

Biologie : Il présente des propriétés antioxydantes, anti-inflammatoires et antibactériennes.

Médecine : Il est utilisé dans le traitement de la maladie coronarienne, de l'angine de poitrine et d'autres affections cardiovasculaires.

Industrie : Il est utilisé dans la production de microrésistances et d'autres matériaux pour les éléments électroniques.

5. Mécanisme d'Action

Le protocatéchualdéhyde exerce ses effets par divers mécanismes :

Activité antibactérienne : Il perturbe l'intégrité de la membrane cellulaire des bactéries, conduisant à la lyse cellulaire et à l'inhibition de la formation de biofilm.

Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif.

Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires.

Activité antiproliférative : Il réduit l'expression d'oncogènes tels que β-caténine et la cycline D1, conduisant à l'apoptose des cellules cancéreuses.

Applications De Recherche Scientifique

Protocatechualdehyde has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of vanillin and other aromatic compounds.

Biology: It exhibits antioxidant, anti-inflammatory, and antibacterial properties.

Medicine: It is used in the treatment of coronary heart disease, angina, and other cardiovascular conditions.

Industry: It is used in the production of microphotoresists and other materials for electronic elements.

Mécanisme D'action

Protocatechualdehyde exerts its effects through various mechanisms:

Antibacterial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and inhibition of biofilm formation.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.

Antiproliferative Activity: It reduces the expression of pro-oncogenes such as β-catenin and cyclin D1, leading to apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Key Structural Features |

|---|---|---|---|---|

| Baicalein monohydrate | C₁₅H₁₂O₆ | 288.25 | High in methanol, ethanol | Trihydroxyflavone + H₂O moiety |

| Baicalein (anhydrous) | C₁₅H₁₀O₅ | 270.24 | Moderate | Trihydroxyflavone |

| Wogonin | C₁₆H₁₂O₅ | 284.26 | Low | 5,7-Dihydroxy-8-methoxyflavone |

| Biochanin A | C₁₆H₁₂O₅ | 284.26 | Moderate | 4',5,7-Trihydroxyisoflavone + methoxy |

Key Observations :

- The hydration of baicalein increases molecular weight by 18.01 g/mol and enhances solubility, likely improving bioavailability .

- Wogonin differs by a methoxy group at position 8, reducing polarity and altering receptor interactions .

Pharmacological Activity and Molecular Interactions

Binding Affinities and Receptor Interactions

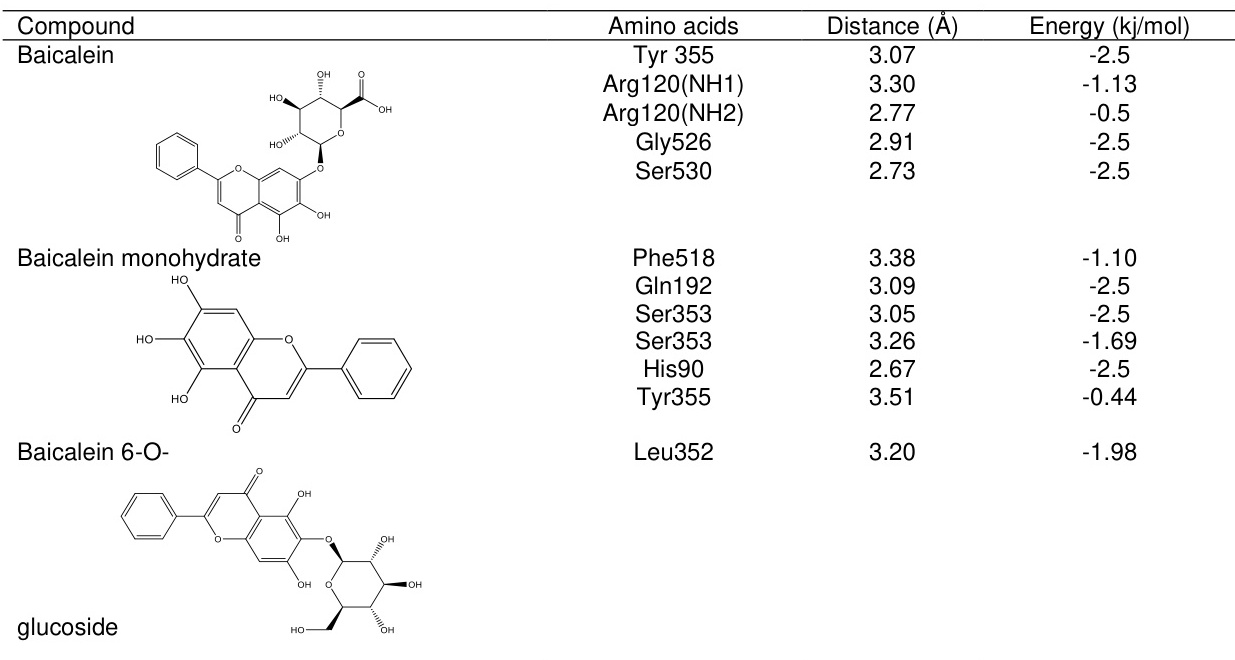

Table 2: Molecular Docking and Binding Energies

Key Observations :

- Baicalein monohydrate shows distinct binding poses compared to anhydrous baicalein. For example, its interaction with Tyr355 in PR is weaker (3.51 Å vs. 3.07 Å in anhydrous form), suggesting hydration alters conformational flexibility .

- Wogonin’s methoxy group restricts docking poses in PR, while baicalein’s hydroxyl groups allow broader conformational exploration .

Enzyme Inhibition and Antiviral Activity

Table 3: Bioactivity Profiles

Key Observations :

- Baicalein monohydrate and biochanin A both enhance H5N1-induced ROS, but antioxidant NAC amplifies baicalein’s antiviral efficacy, unlike biochanin A .

- Ether derivatives of baicalein (e.g., Compound 20) exhibit significantly stronger AChE inhibition than the parent compound, highlighting the impact of structural modifications .

Stability and Conformational Flexibility

- Derivative Stability : 7-Substituted ether derivatives (e.g., compounds 1a-d) show enhanced stability and anti-proliferative activity against MCF-7 breast cancer cells .

Activité Biologique

3,4-Dihydroxybenzaldehyde (DHB), a phenolic compound, has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and findings.

- Chemical Structure : this compound is characterized by two hydroxyl groups at the 3 and 4 positions of the benzene ring and an aldehyde functional group.

- CAS Number : 139-85-5

1. Antioxidant Activity

DHB exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can lower reactive oxygen species (ROS) generation and protect human red blood cells from oxidative damage induced by sodium meta-arsenite (SA) .

Key Findings :

- DHB prevents oxidative DNA damage and apoptosis via its antioxidant activity .

- It increases glutathione levels in human erythrocytes, enhancing cellular defense mechanisms against oxidative stress .

2. Antimicrobial Properties

DHB demonstrates potent antimicrobial activity against various pathogens. Notably, it has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) at very low concentrations (0.01 µg/ml) .

Table 1: Antimicrobial Efficacy of DHB

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.01 µg/ml |

| Escherichia coli | 50 µg/ml |

| Candida albicans | 25 µg/ml |

3. Anticancer Effects

Research indicates that DHB selectively inhibits human DNA topoisomerase II with an IC50 of 150 µM, showing potential as an anticancer agent . It has been observed to inhibit the proliferation of HT-29 colon cancer cells at a concentration of 362 µM but did not affect HCT116 cells at 100 µM .

Case Study :

A study investigated the effects of DHB on HT-29 cells and found that treatment led to significant reductions in cell viability and induced apoptosis through ROS-mediated pathways.

4. Anti-inflammatory Effects

DHB has been reported to suppress inflammation by inhibiting the expression of pro-inflammatory cytokines. It modulates the NF-κB signaling pathway, which is crucial for inflammatory responses .

Mechanism :

- DHB reduces the binding of IgE to FcεRI receptors on mast cells, thereby inhibiting degranulation and subsequent allergic responses .

Binding Properties

Recent studies have highlighted the interaction of DHB with human serum albumin (HSA), which is essential for understanding its pharmacokinetics. The binding affinity was found to be , indicating a strong interaction primarily through hydrogen bonding and van der Waals forces .

Table 2: Binding Characteristics of DHB with HSA

| Parameter | Value |

|---|---|

| Binding Affinity | |

| Binding Distance | 4.42 nm |

| Mechanism of Binding | Hydrogen bonding and van der Waals forces |

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 3,4-dihydroxybenzaldehyde in pharmaceutical synthesis?

Methodological Answer: High-performance liquid chromatography (HPLC) is a standard method for purity determination. For example, a validated HPLC protocol involves:

- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm particle size).

- Mobile Phase: Methanol/water (40:60 v/v) with 0.1% phosphoric acid.

- Detection Wavelength: 280 nm.

- Flow Rate: 1.0 mL/min.

- Retention Time: ~6.2 minutes for this compound . Calibration curves using reference standards (≥98% purity) ensure accuracy.

Q. What analytical techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- Melting Point Analysis: Confirm identity (expected range: 173–176°C) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR in DMSO-d₆ shows peaks at δ 9.65 (aldehyde proton), δ 6.8–7.2 (aromatic protons), and δ 10.2 (hydroxyl protons) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 1670 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (O–H stretch) .

- UV-Vis Spectroscopy: λmax ~280 nm due to conjugated aromatic-aldehyde system .

Q. What are standard assays for evaluating the antioxidant activity of this compound?

Methodological Answer: Common assays include:

- DPPH Radical Scavenging: Measure absorbance reduction at 517 nm; IC₅₀ values are calculated .

- Ferric Reducing Antioxidant Power (FRAP): Quantify Fe³⁺ to Fe²⁺ reduction at 593 nm .

- ROS Scavenging in Cell Models: Use fluorescent probes (e.g., DCFH-DA) in oxidative stress models .

Advanced Research Questions

Q. How do synthesis methods using ionic liquids compare to traditional solvents for this compound production?

Methodological Answer: Ionic liquids (e.g., [bmim]Br₃) offer advantages over traditional solvents (ethanol, chloroform):

Q. How can hydrogen bonding networks in this compound derivatives be analyzed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions:

- Hydrogen Bonds: O–H⋯O (2.60–2.75 Å) and O–H⋯S (3.15 Å) in thiosemicarbazone derivatives .

- 2D Network Formation: Centrosymmetric pairs linked via N–H⋯O bonds (angle: 115.9°–123.3°) .

- Refinement: Hydrogen atoms are placed using Fourier difference maps, with Uiso(H) = 1.2–1.5 Ueq(C/N/O) .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions may arise from:

- Purity Variability: Use HPLC-validated samples (≥98%) to standardize assays .

- Assay Conditions: Control pH (e.g., 7.4 for HSA binding studies) and temperature (25°C vs. 37°C) .

- Cell Model Differences: Compare primary cells vs. immortalized lines (e.g., HepG2 vs. RAW264.7 macrophages) . Meta-analyses of IC₅₀ values across studies help identify outliers.

Q. What advanced techniques elucidate the binding mechanism of this compound with human serum albumin (HSA)?

Methodological Answer: A multimodal approach is used:

- Fluorescence Quenching: Static quenching (Stern-Volmer constant: Ksv = 1.2 × 10⁴ M⁻¹) indicates strong binding .

- Synchronous Fluorescence: Shift in tryptophan residue emission (Δλ = 60 nm) confirms conformational changes .

- Molecular Docking: Predict binding sites (e.g., Sudlow’s Site I; binding energy: −7.8 kcal/mol) .

- Circular Dichroism (CD): Monitor α-helix reduction (from 62% to 54%) upon ligand interaction .

Propriétés

IUPAC Name |

3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGBGRVKPALMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074512 | |

| Record name | Protocatechualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | Protocatechualdehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000116 [mmHg] | |

| Record name | Protocatechualdehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-85-5 | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatechualdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protocatechualdehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protocatechualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOCATECHUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PVP2HCH4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.